Bemcentinib

Catalog No.
S548352
CAS No.
1037624-75-1
M.F
C30H34N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemcentinib

CAS Number

1037624-75-1

Product Name

Bemcentinib

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine

Molecular Formula

C30H34N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N

SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Solubility

Soluble in DMSO, not in water

Synonyms

BGB324; BGB-324; BGB 324; R 428; R-428; R428; Bemcentinib

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Description

The exact mass of the compound Bemcentinib is 506.29064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting FLT3 mutation in cancer cells

  • Bemcentinib works by blocking the activity of FLT3, specifically targeting mutations in the FLT3 gene. These mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer. (Source: )
  • Studies in cell lines and animal models have shown that bemcentinib can effectively inhibit the growth of cancer cells with FLT3 mutations. (Source)

Combination therapy for enhanced efficacy

  • Research suggests that bemcentinib might be more effective when used in combination with other cancer treatments. For instance, combining bemcentinib with chemotherapy or immunotherapy could potentially improve treatment outcomes. (Source: )
  • Studies are ongoing to determine the optimal dosing schedules and combinations for bemcentinib in different cancer types.

Investigating bemcentinib for specific cancers

  • A significant area of research focuses on the use of bemcentinib for Acute Myeloid Leukemia (AML) with FLT3 mutations. These mutations are found in a subset of AML patients and are associated with a poorer prognosis. (Source: )
  • Clinical trials are investigating the safety and efficacy of bemcentinib in other cancer types, such as lung cancer and colorectal cancer, harboring FLT3 mutations.

Bemcentinib, also known as BGB-324 or R428, is a small molecule compound that acts as a selective inhibitor of the Axl receptor tyrosine kinase. This compound is notable for its potential therapeutic applications in oncology, particularly in treating non-small cell lung cancer. The chemical structure of Bemcentinib is characterized by its complex arrangement of nitrogen and carbon atoms, specifically denoted by the formula C30H34N8C_{30}H_{34}N_{8} and an IUPAC name of 1-{3,4-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-5-yl}-N3-[(7S)-7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl]-1H-1,2,4-triazole-3,5-diamine .

Bemcentinib acts by targeting and binding to the intracellular catalytic domain of AXL, thereby inhibiting its activity [, ]. AXL overexpression is linked to several hallmarks of aggressive cancers, including uncontrolled cell growth, metastasis, and resistance to therapy [, ]. By inhibiting AXL, Bemcentinib has the potential to:

  • Suppress tumor cell proliferation and migration [].
  • Increase the sensitivity of cancer cells to chemotherapy, immunotherapy, and other targeted therapies [, ].

Case Study

A Phase I clinical trial investigated the safety and efficacy of Bemcentinib in combination with docetaxel (a chemotherapy drug) for patients with previously treated non-small cell lung cancer (NSCLC) []. The study showed promising results with manageable side effects, suggesting Bemcentinib's potential as a combination therapy for NSCLC [].

As an investigational drug, comprehensive safety data on Bemcentinib is still being collected. However, pre-clinical and early clinical trials have reported manageable side effects, including fatigue, nausea, and diarrhea []. More data is needed to fully understand the long-term safety profile of Bemcentinib.

Primarily utilizing the Buchwald–Hartwig coupling method. This process typically includes:

  • Preparation of Intermediates: Starting from commercially available reagents, the synthesis begins with the treatment of 2,4,5-trichloropyrimidine in the presence of a base such as DIPEA to generate an intermediate compound.
  • Coupling Reactions: The intermediate is then coupled with various aniline derivatives under classic conditions to yield the final product .
  • Purification: The resulting compounds are purified through methods like flash chromatography to isolate Bemcentinib in high purity .

Bemcentinib exhibits potent biological activity as an Axl inhibitor with an IC50 value of approximately 14 nM. It functions by blocking the activation of Axl, which is implicated in various cancer progression mechanisms such as cell survival and migration. Studies have shown that Bemcentinib can inhibit cancer cell growth and impair autophagic processes independently of Axl signaling pathways . Its unique mechanism makes it a candidate for targeted cancer therapies.

The synthesis of Bemcentinib can be summarized in several steps:

  • Formation of Key Intermediates: The initial step involves creating a triazole derivative through reactions involving hydrazine hydrate and other reagents.
  • Buchwald–Hartwig Coupling: This critical step connects various aryl groups to form the complex structure characteristic of Bemcentinib.
  • Final Modifications: Additional steps may include deprotection and purification to yield the final compound .

Bemcentinib has been primarily investigated for its role in treating non-small cell lung cancer. Its ability to inhibit Axl signaling is particularly relevant for overcoming resistance mechanisms associated with conventional therapies . Clinical trials are ongoing to evaluate its efficacy and safety in various cancer types.

Interaction studies have demonstrated that Bemcentinib not only inhibits Axl but also affects other cellular processes such as autophagy and endo-lysosomal trafficking. These off-target effects raise important considerations for its clinical application and safety profile . Furthermore, research indicates that Bemcentinib may induce immunogenic cell death in resistant cancer cells, highlighting its potential beyond mere Axl inhibition.

Several compounds exhibit structural or functional similarities to Bemcentinib:

Compound NameMechanism of ActionUnique Features
GilteritinibDual FLT3/AXL inhibitorTargets FLT3 mutations alongside Axl inhibition
LDC1267Selective Axl/TAM inhibitorShows specificity towards Axl without off-target effects
TivantinibAxl inhibitorFocuses on inhibiting tumor growth via Axl pathway

Bemcentinib stands out due to its selective inhibition of Axl with a distinct chemical structure that allows for unique interactions within cellular pathways involved in cancer progression .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

506.29064312 g/mol

Monoisotopic Mass

506.29064312 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0ICW2LX8AS

Wikipedia

Bemcentinib

Dates

Modify: 2023-08-15
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